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Compound of Interest

Compound Name: 2-Methylindole

Cat. No.: B041428 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the spectroscopic characterization of 2-
Methylindole, a key heterocyclic compound frequently utilized as a building block in the

synthesis of dyes, pigments, optical brighteners, and pharmaceuticals. A comprehensive

understanding of its spectroscopic properties is essential for its identification, purity

assessment, and the structural elucidation of its derivatives in drug discovery and

development. This document summarizes key quantitative data from various spectroscopic

techniques and outlines detailed experimental protocols.

Overview of Spectroscopic Data
The structural confirmation and characterization of 2-Methylindole (C₉H₉N, Molar Mass:

131.17 g/mol ) are routinely performed using a combination of spectroscopic methods.[1][2][3]

These include Ultraviolet-Visible (UV-Vis), Infrared (IR), Nuclear Magnetic Resonance (NMR),

and Mass Spectrometry (MS). The data presented herein has been compiled from various

spectral databases and peer-reviewed literature.

UV-Visible Spectroscopy
UV-Vis spectroscopy provides information about the electronic transitions within the molecule.

The indole ring system of 2-Methylindole contains a chromophore that absorbs ultraviolet light.

Table 1: UV-Visible Absorption Data for 2-Methylindole
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Solvent λmax (nm)

Not Specified 292, 616

Data sourced from a study on the biotransformation of indole derivatives, where the product

spectrum showed these peaks. It is important to note that the peak at 616 nm may be related

to a derivative product like indigo and not 2-Methylindole itself.[4] The NIST WebBook also

provides a UV/Visible spectrum for reference.[5]

Infrared (IR) Spectroscopy
Infrared spectroscopy is used to identify the functional groups present in a molecule based on

their vibrational frequencies. The IR spectrum of 2-Methylindole shows characteristic peaks

for the N-H bond, C-H bonds, and the aromatic ring system.

Table 2: Key IR Absorption Bands for 2-Methylindole

Functional Group Wavenumber (cm⁻¹) Description

N-H Stretch ~3400
Sharp band, indicative of the

indole amine.[6]

Aromatic C-H Stretch 3100-3000
Stretching vibrations of C-H

bonds on the benzene ring.

Aliphatic C-H Stretch 3000-2850
Stretching vibrations of the

methyl group C-H bonds.

C=C Stretch (Aromatic) 1600-1450
In-plane stretching vibrations

of the aromatic ring.

C-N Stretch 1350-1250
Stretching vibration of the

carbon-nitrogen bond.

Note: The exact peak positions can vary slightly depending on the sample preparation method

(e.g., KBr pellet, neat, or in solution).[1]

Nuclear Magnetic Resonance (NMR) Spectroscopy
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NMR spectroscopy is a powerful tool for elucidating the detailed structure of a molecule by

providing information about the chemical environment of individual atoms.

The ¹H NMR spectrum of 2-Methylindole provides information on the number of different types

of protons and their neighboring environments.

Table 3: ¹H NMR Chemical Shift Data for 2-Methylindole

Proton
Chemical Shift (δ)
ppm

Multiplicity Solvent

N-H ~7.89 (broad s) Singlet CDCl₃

Aromatic C-H 7.27 - 6.95 (m) Multiplet CDCl₃

C3-H ~6.2 (s) Singlet CDCl₃[6]

CH₃ ~2.4 (s) Singlet CDCl₃[6]

Spectra recorded on a 400 MHz or 500 MHz instrument in CDCl₃.[7][8]

The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule.

Table 4: ¹³C NMR Chemical Shift Data for 2-Methylindole
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Carbon Chemical Shift (δ) ppm Solvent

C2 ~135.9 CDCl₃

C3 ~100.0 CDCl₃

C3a ~129.5 CDCl₃

C4 ~120.5 CDCl₃

C5 ~120.0 CDCl₃

C6 ~119.5 CDCl₃

C7 ~110.2 CDCl₃

C7a ~135.3 CDCl₃

CH₃ ~13.5 CDCl₃

Note: Assignments are approximate and based on typical values for indole derivatives. Specific

assignments can be confirmed with 2D NMR techniques.

Mass Spectrometry (MS)
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of the molecule

and its fragments, which helps in determining the molecular weight and elemental composition.

Table 5: Mass Spectrometry Data for 2-Methylindole

Ion m/z Relative Intensity Description

[M]⁺ 131 High Molecular Ion

[M-1]⁺ 130 High
Loss of one hydrogen

atom

[M-HCN]⁺ 104 Moderate
Loss of hydrogen

cyanide

[M-CH₃]⁺ 116 Low
Loss of a methyl

group
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The molecular ion peak is often the base peak in the spectrum.[1][6][9]

Experimental Protocols
The following sections provide generalized protocols for the spectroscopic analysis of 2-
Methylindole. Instrument parameters may need to be optimized based on the specific

equipment available.

UV-Visible Spectroscopy Protocol
Sample Preparation: Prepare a dilute solution of 2-Methylindole in a UV-grade solvent (e.g.,

ethanol or cyclohexane). A typical concentration is in the range of 10⁻⁴ to 10⁻⁵ M.

Instrumentation: Use a dual-beam UV-Vis spectrophotometer.[10]

Blank Measurement: Fill a quartz cuvette with the pure solvent to be used as a reference

(blank).

Sample Measurement: Fill a matched quartz cuvette with the prepared 2-Methylindole
solution.

Data Acquisition: Scan the sample from approximately 200 nm to 400 nm. Record the

absorbance spectrum and identify the wavelength of maximum absorbance (λmax).

Infrared (IR) Spectroscopy Protocol
For Solid Samples (KBr Pellet Method):

Sample Preparation: Grind a small amount (1-2 mg) of 2-Methylindole with approximately

100-200 mg of dry potassium bromide (KBr) powder in an agate mortar and pestle until a

fine, uniform powder is obtained.

Pellet Formation: Place the powder into a pellet press and apply pressure to form a thin,

transparent KBr pellet.

Data Acquisition: Place the KBr pellet in the sample holder of an FTIR spectrometer and

acquire the spectrum, typically in the range of 4000 cm⁻¹ to 400 cm⁻¹.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 5 / 9 Tech Support

https://pubchem.ncbi.nlm.nih.gov/compound/2-Methylindole
https://www.benchchem.com/pdf/Spectroscopic_Evolution_A_Comparative_Analysis_of_Starting_Materials_and_Product_in_the_Fischer_Indole_Synthesis_of_2_Methylindole.pdf
https://www.chemicalbook.com/SpectrumEN_95-20-5_13CNMR.htm
https://www.benchchem.com/product/b041428?utm_src=pdf-body
https://www.benchchem.com/product/b041428?utm_src=pdf-body
https://www.benchchem.com/product/b041428?utm_src=pdf-body
http://www.civil.northwestern.edu/EHE/COURSES/eac/exp2/meth2.htm
https://www.benchchem.com/product/b041428?utm_src=pdf-body
https://www.benchchem.com/product/b041428?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b041428?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


For Liquid or Solubilized Samples (Neat or Solution):

Sample Preparation (Neat): If 2-Methylindole is in a liquid state, place a drop of the neat

liquid between two salt plates (e.g., NaCl or KBr).[11]

Sample Preparation (Solution): Dissolve the sample in a suitable IR-transparent solvent

(e.g., chloroform, carbon tetrachloride).

Data Acquisition: Place the salt plates or solution cell in the spectrometer and acquire the

spectrum.

NMR Spectroscopy Protocol
Sample Preparation: Dissolve 5-10 mg of 2-Methylindole in approximately 0.6-0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a clean NMR tube.[12][13]

Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane

(TMS), for referencing the chemical shifts to 0 ppm.[12]

Instrumentation: Place the NMR tube in the NMR spectrometer (e.g., 400 MHz or higher).

Shimming and Locking: Lock the spectrometer on the deuterium signal of the solvent and

shim the magnetic field to achieve homogeneity.[12]

Data Acquisition for ¹H NMR:

Use a standard single-pulse sequence.

Set the spectral width to cover the expected proton chemical shift range (e.g., -2 to 12

ppm).

Acquire a sufficient number of scans (e.g., 8-16) to achieve a good signal-to-noise ratio.

Data Acquisition for ¹³C NMR:

Use a proton-decoupled pulse sequence.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 6 / 9 Tech Support

https://www.benchchem.com/product/b041428?utm_src=pdf-body
https://www.webassign.net/sample/ncsumeorgchem1/lab_2/manual.html
https://www.benchchem.com/product/b041428?utm_src=pdf-body
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_NMR_Spectroscopy_of_2_methyl_1_propyl_1H_indol_5_amine.pdf
https://www.cif.iastate.edu/nmr/nmr-tutorials/sample-preparation
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_NMR_Spectroscopy_of_2_methyl_1_propyl_1H_indol_5_amine.pdf
https://www.benchchem.com/pdf/Application_Notes_and_Protocols_for_NMR_Spectroscopy_of_2_methyl_1_propyl_1H_indol_5_amine.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b041428?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Set the spectral width to cover the expected carbon chemical shift range (e.g., 0 to 200

ppm).

Acquire a larger number of scans due to the lower natural abundance of ¹³C.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction.

Mass Spectrometry Protocol (Electron Ionization - GC-
MS)

Sample Preparation: Prepare a dilute solution of 2-Methylindole in a volatile organic solvent

(e.g., dichloromethane, methanol).

Instrumentation: Use a Gas Chromatograph coupled to a Mass Spectrometer (GC-MS) with

an electron ionization (EI) source.

GC Separation: Inject the sample into the GC. The 2-Methylindole will be separated from

the solvent and any impurities as it passes through the GC column.

Ionization: As the 2-Methylindole elutes from the GC column, it enters the ion source of the

mass spectrometer where it is bombarded with high-energy electrons (typically 70 eV),

causing ionization and fragmentation.

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z)

by the mass analyzer (e.g., quadrupole, time-of-flight).

Data Acquisition: The detector records the abundance of each ion, generating a mass

spectrum.

Workflow for Spectroscopic Characterization
The following diagram illustrates a typical workflow for the comprehensive spectroscopic

characterization of a compound like 2-Methylindole.
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Caption: General workflow for the spectroscopic characterization of 2-Methylindole.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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